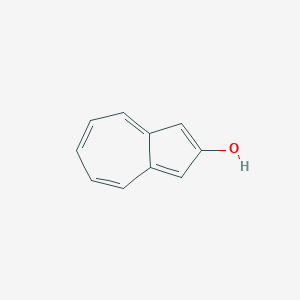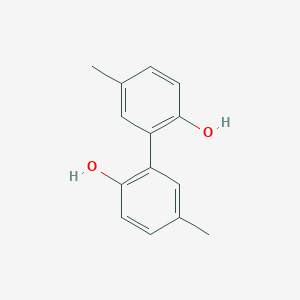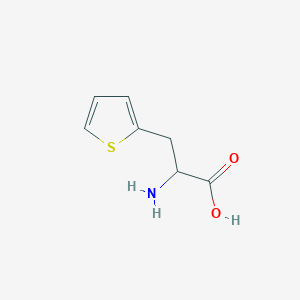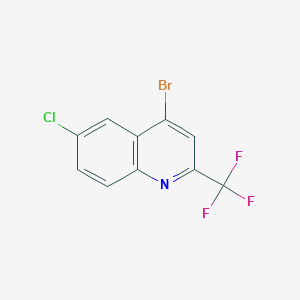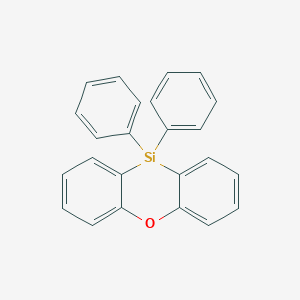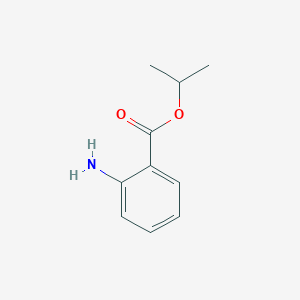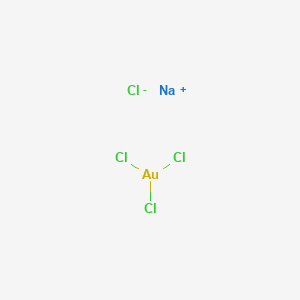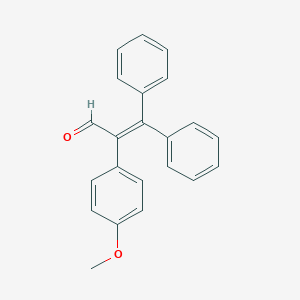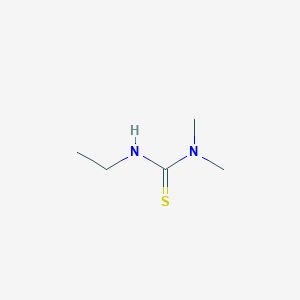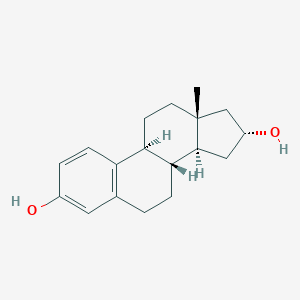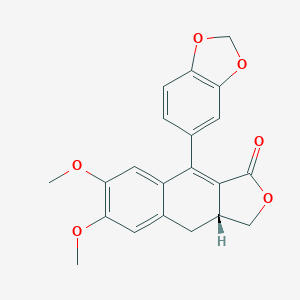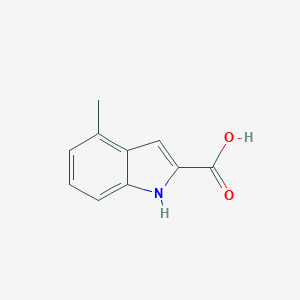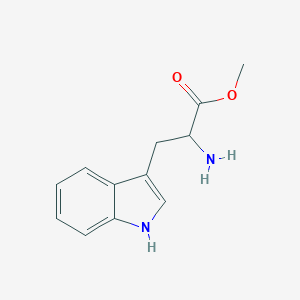
Methyl 2-amino-3-(1H-indol-3-yl)propanoate
Übersicht
Beschreibung
Methyl 2-amino-3-(1H-indol-3-yl)propanoate is a compound that is structurally related to the amino acid tryptophan and has been the subject of various synthetic and structural studies due to its potential applications in pharmaceuticals and its role in biochemical processes such as methylation, detoxication, and antioxidation . The indole moiety of this compound is a common structural framework in many natural products and pharmaceuticals, which makes its derivatives valuable for medicinal chemistry research.
Synthesis Analysis
The synthesis of methyl 2-amino-3-(1H-indol-3-yl)propanoate and its derivatives has been explored in several studies. For instance, methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, a related compound, was synthesized from 3-indoleacetic acid using N,N-dimethylformamide dimethylacetal (DMFDMA) . Another study reported the synthesis of methyl 2-isocyano-3-[3 (1H)-indolyl] acrylate from 3-(aminomethylene)-3H-indoles, which could be further hydrolyzed to N-formyl-α, β-dehydrotryptophan . These synthetic routes highlight the versatility of indole-based compounds and their potential for generating a wide array of biologically active molecules.
Molecular Structure Analysis
The molecular structure of methyl 2-amino-3-(1H-indol-3-yl)propanoate has been characterized by X-ray crystallography in several studies. The crystal structure of a closely related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, was determined to be monoclinic with specific cell parameters and exhibited intermolecular hydrogen bonding . The indole ring in these structures is typically planar, which is a common feature of indole derivatives. The crystal structures of other derivatives, such as (S)-methyl 2-(4-R-phenylsulfonamido)-3-(1H-indol-3-yl)propanoate, also involve intermolecular hydrogen bonds, which are crucial for the stability of the crystal lattice .
Chemical Reactions Analysis
The reactivity of methyl 2-amino-3-(1H-indol-3-yl)propanoate derivatives has been explored in the context of forming new chemical entities. For example, the reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with various (thio)ureas in the presence of an acid led to the formation of new pyrimidine-2,4-diones, which are analogues of meridianine . These types of reactions demonstrate the potential of indole derivatives to undergo chemical transformations that can lead to compounds with novel biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-amino-3-(1H-indol-3-yl)propanoate derivatives are influenced by their molecular structure. The presence of the indole ring and the amino acid moiety contribute to the compound's solubility, reactivity, and potential for forming hydrogen bonds, as seen in the crystal structure analyses . The electron density distributions and molecular orbital signatures of related compounds, such as 2-amino-1-propanol, have been calculated to understand the effects of methylation on the geometry and valence orbitals . These studies provide insights into the electronic properties that govern the behavior of these molecules in various environments.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : It's been studied for its effectiveness in inhibiting corrosion of metals in acidic environments. One study demonstrated the significant inhibitory effects of derivatives such as BT43 on the corrosion of C38 steel in hydrochloric acid solutions, highlighting the potential of these compounds in industrial applications related to metal preservation and protection (Missoum et al., 2013).
Structural Studies : Research has been conducted on the crystal structure of compounds related to Methyl 2-amino-3-(1H-indol-3-yl)propanoate, particularly focusing on its geometric and molecular structure, which is vital for understanding its chemical behavior and potential applications (Jian Li et al., 2009).
Pharmaceutical Applications : Indole derivatives, including compounds structurally related to Methyl 2-amino-3-(1H-indol-3-yl)propanoate, have been synthesized and evaluated for their antimicrobial activity. These compounds are noted for their potential in pharmaceutical applications due to their antibacterial and antifungal properties (Radhakrishnan et al., 2020).
Chemical Synthesis : The compound has been used in various chemical reactions to synthesize novel organic compounds. For example, it has been used in the enantioselective Friedel-Crafts alkylation reaction to produce methyl 3-(indol-3-yl)propanoates with high yields and enantioselectivities, indicating its usefulness in creating chiral compounds of interest in organic chemistry and medicinal chemistry (Bachu & Akiyama, 2010).
Safety And Hazards
The safety information for “Methyl 2-amino-3-(1H-indol-3-yl)propanoate” indicates that it is classified under GHS07, with a signal word of "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
methyl 2-amino-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11/h2-5,7,10,14H,6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUNTYMNJVXYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864547 | |
| Record name | Methyl tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-(1H-indol-3-yl)propanoate | |
CAS RN |
7303-49-3 | |
| Record name | Tryptophan methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007303493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

